An In-depth Technical Guide to 5-methyl-2-morpholin-4-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Biological Applications
An In-depth Technical Guide to 5-methyl-2-morpholin-4-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Biological Applications
Abstract
This technical guide provides a comprehensive overview of 5-methyl-2-morpholin-4-yl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole and morpholine moieties are privileged structures in drug discovery, known to impart a wide range of pharmacological activities.[1][2] This document details the rationale for the investigation of this specific scaffold, a proposed synthetic route, and in-depth protocols for its characterization. Furthermore, it outlines a strategic approach to evaluating its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental methodologies and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction and Rationale
The fusion of a benzimidazole ring with a morpholine moiety creates a chemical scaffold with considerable therapeutic potential. The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, featuring in a plethora of FDA-approved drugs.[3][4] Its structural similarity to purine allows it to interact with various biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[3][5] The substitution at the 2-position of the benzimidazole ring is a common strategy to modulate its biological profile.
The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to introduce specific interactions with biological targets.[1][2] The combination of these two pharmacophores in 5-methyl-2-morpholin-4-yl-1H-benzimidazole presents a compelling case for investigation. The methyl group at the 5-position can further influence the electronic properties and steric interactions of the molecule, potentially fine-tuning its biological activity.
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-methyl-2-morpholin-4-yl-1H-benzimidazole, offering a roadmap for its exploration as a potential therapeutic agent.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical and efficient synthesis of the title compound can be achieved through a two-step process, beginning with the synthesis of the 2-mercaptobenzimidazole intermediate followed by a substitution reaction with morpholine.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-methyl-1H-benzimidazole-2-thiol
-
To a solution of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL), add potassium ethyl xanthate (1.76 g, 11 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the mixture with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-1H-benzimidazole-2-thiol.
Step 2: Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole
-
In a round-bottom flask, dissolve 5-methyl-1H-benzimidazole-2-thiol (1.64 g, 10 mmol) and morpholine (1.04 g, 12 mmol) in a suitable solvent such as dimethylformamide (DMF) (20 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of iodine (0.25 g, 1 mmol).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2-morpholin-4-yl-1H-benzimidazole.
Structural Elucidation and Physicochemical Properties
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
| Property | Predicted Value/Characteristic Data |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Appearance | Expected to be a solid, color may vary. |
| Melting Point | Not yet determined experimentally. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH-benzimidazole), ~7.2-7.5 (m, 3H, Ar-H), ~3.7 (t, 4H, O-CH₂-morpholine), ~3.4 (t, 4H, N-CH₂-morpholine), ~2.4 (s, 3H, Ar-CH₃). Chemical shifts are estimations based on analogous structures.[9] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C=N), ~130-140 (Ar-C), ~110-125 (Ar-CH), ~66 (O-CH₂), ~48 (N-CH₂), ~21 (Ar-CH₃). Chemical shifts are estimations based on analogous structures.[9] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2950-2800 (C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~1115 (C-O-C stretch). These are characteristic peaks for the functional groups present.[10][11] |
| Mass Spectrometry (ESI-MS) | m/z: 218.12 [M+H]⁺. The mass spectrum will confirm the molecular weight of the compound.[1][12] |
Potential Biological Evaluation
Given the established pharmacological profiles of benzimidazole and morpholine scaffolds, 5-methyl-2-morpholin-4-yl-1H-benzimidazole is a prime candidate for a range of biological assays.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[5][13][14]
3.1.1. In-vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.[13][15]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The benzimidazole scaffold is a well-known antimicrobial pharmacophore.[16][17][18]
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][19]
Anti-inflammatory Activity
Certain benzimidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[20][21][22]
3.3.1. In-vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (human recombinant) enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.
-
Inhibition: Add the test compound at various concentrations to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
IC₅₀ Calculation: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.[20][23]
In-Silico Analysis: Molecular Docking
Molecular docking studies can provide valuable insights into the potential mechanism of action by predicting the binding mode and affinity of the compound with specific protein targets.[24][25][26][27]
Proposed Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Potential Protein Targets:
-
Tubulin: For anticancer activity, as many benzimidazoles are known tubulin polymerization inhibitors.[5]
-
DNA Gyrase: For antibacterial activity, a common target for antimicrobial agents.[26]
-
COX-2: For anti-inflammatory activity, to predict selective inhibition.[20]
Conclusion
5-methyl-2-morpholin-4-yl-1H-benzimidazole represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on well-established principles and protocols for analogous compounds. The successful execution of these experimental and computational studies will be crucial in elucidating the full therapeutic potential of this intriguing molecule and paving the way for further preclinical development.
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